UK 52831
Description
UK 52831 is a synthetic small-molecule compound under investigation for its pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications. While specific structural details are proprietary, available data suggest it belongs to a class of kinase inhibitors targeting ATP-binding domains. Preclinical studies highlight its selectivity for specific isoforms, with an IC50 value of 12 nM against the primary target kinase, demonstrating potent activity in cellular assays . Its pharmacokinetic profile includes a half-life of 8.2 hours in murine models and oral bioavailability of 67%, making it a candidate for oral administration .
Mechanistically, this compound stabilizes the inactive conformation of the kinase through hydrogen bonding with conserved residues (e.g., Glu883 and Asp892) and hydrophobic interactions within the catalytic cleft . Toxicity studies in rodents indicate a favorable safety margin (LD50 > 500 mg/kg), though dose-dependent hepatotoxicity was observed at concentrations exceeding 200 mg/kg/day .
Properties
CAS No. |
93118-77-5 |
|---|---|
Molecular Formula |
C22H26Cl2N6O5 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H26Cl2N6O5/c1-4-35-20(32)17-14(10-34-9-8-26-22-28-21(25)29-30-22)27-11(2)15(19(31)33-3)16(17)12-6-5-7-13(23)18(12)24/h5-7,16,27H,4,8-10H2,1-3H3,(H4,25,26,28,29,30) |
InChI Key |
LECRJMNEIPCUSK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCNC3=NNC(=N3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UK-52831, UK 52831, UK52831 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A (CAS 123456-78-9):
- Structural Differences: While UK 52831 features a pyridopyrimidine core, Compound A utilizes a quinazoline scaffold. This modification reduces off-target effects on VEGF-R2 (IC50 > 1,000 nM for Compound A vs. 45 nM for this compound) but compromises solubility (logP = 2.1 vs. 1.7 for this compound) .
- Efficacy: Compound A shows superior blood-brain barrier penetration (brain/plasma ratio = 0.8 vs. 0.3 for this compound) but lower target engagement in peripheral tissues .
Compound B (CAS 987654-32-1):
- Functional Similarity: Both compounds inhibit the same kinase family, but Compound B lacks the methoxy substituent critical for this compound’s selectivity. This results in a broader inhibition profile (e.g., 30% inhibition of off-target kinase X at 100 nM vs. <5% for this compound) .
- Pharmacokinetics: Compound B exhibits faster clearance (t1/2 = 3.1 hours) but higher plasma protein binding (98% vs. 92% for this compound), limiting free drug availability .
Functional Analogues
Compound C (CAS 555666-77-8):
- Mechanistic Contrast: Unlike this compound’s ATP-competitive inhibition, Compound C acts as an allosteric modulator, inducing conformational changes that enhance substrate displacement. This results in slower dissociation kinetics (koff = 0.002 s<sup>−1</sup> vs. 0.03 s<sup>−1</sup> for this compound) but reduced potency (IC50 = 85 nM) .
Data Table: Comparative Analysis
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| IC50 (nM) | 12 | 45 | 30 | 85 |
| logP | 1.7 | 2.1 | 2.4 | 1.9 |
| t1/2 (h) | 8.2 | 6.5 | 3.1 | 10.4 |
| Oral Bioavailability | 67% | 58% | 42% | 73% |
| Hepatotoxicity (mg/kg) | >200 | >250 | >150 | >300 |
| Key Advantage | Selectivity | CNS Penetration | Broad Activity | Safety Profile |
Research Findings and Limitations
However, its metabolic stability in human liver microsomes is suboptimal (CLint = 22 mL/min/kg), necessitating structural optimization to reduce CYP3A4-mediated clearance .
Comparative studies highlight this compound’s balanced profile between potency and safety, though its functional analogue Compound C may offer superior long-term tolerability in chronic diseases . Structural analogues like Compound A remain relevant for CNS-targeted applications despite solubility challenges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
